

PF-543 Citrate: A Technical Guide to a Highly Selective SPHK1 Inhibitor

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Compound of Interest					
Compound Name:	PF-543 Citrate				
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **PF-543 citrate**, a potent and selective inhibitor of Sphingosine Kinase 1 (SPHK1). This document consolidates key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and relevant signaling pathways to support researchers and drug development professionals in their exploration of SPHK1 inhibition.

Core Concepts: Mechanism and Selectivity

PF-543 is a reversible and sphingosine-competitive inhibitor of SPHK1.[1][2] It potently blocks the phosphorylation of sphingosine to the bioactive lipid, sphingosine-1-phosphate (S1P), a critical signaling molecule involved in a myriad of cellular processes including cell proliferation, survival, migration, and inflammation. The citrate salt form of PF-543 is commonly used in research.

A key attribute of PF-543 is its remarkable selectivity for SPHK1 over its isoform, SPHK2, exhibiting over 100-fold greater inhibition of SPHK1.[1][2] This selectivity is crucial for dissecting the specific roles of SPHK1 in various physiological and pathological contexts.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of PF-543, providing a comparative overview of its potency and activity in various experimental settings.



Table 1: In Vitro Inhibitory Activity of PF-543

Parameter	Value	Cell Line/System	Reference
IC50 (SPHK1)	2.0 nM	Recombinant Human SPHK1	[1][2]
Ki (SPHK1)	3.6 nM	Recombinant Human SPHK1	[1][2]
IC50 (S1P formation in cells)	1.0 nM	1483 head and neck carcinoma cells	[2]
EC50 (intracellular S1P depletion)	8.4 nM	1483 head and neck carcinoma cells	[2]
IC50 (S1P formation in whole blood)	26.7 nM	Human whole blood	[1][2]
Selectivity (SPHK1 vs SPHK2)	>100-fold	Recombinant Human Isoforms	[1][2]

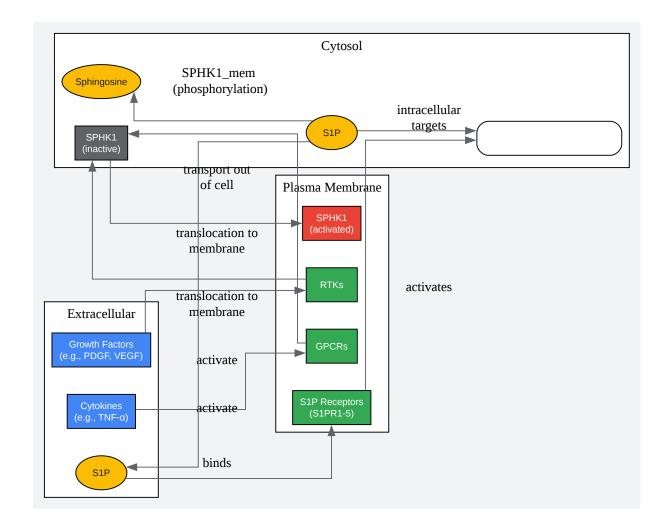
Table 2: In Vivo Data for PF-543

Parameter	Value	Species	Model	Reference
Dosing (Chronic)	1 mg/kg, i.p., every other day	Mouse	Hypoxic pulmonary hypertension	[3]
Dosing (Acute)	10 mg/kg or 30 mg/kg, i.p.	Mouse	Pharmacokinetic study	[2][3]
Half-life (T1/2)	1.2 hours	Mouse	Blood samples	[2]

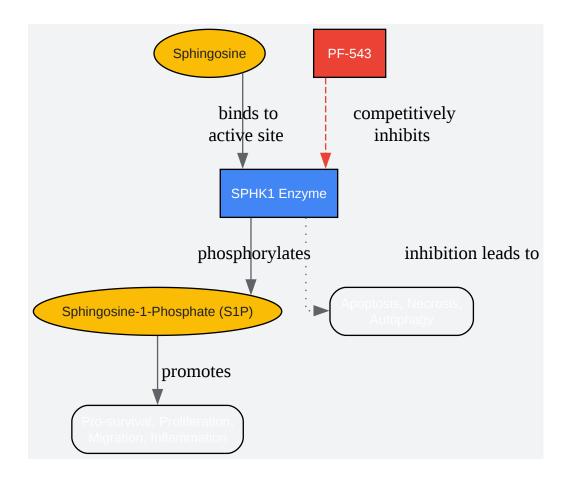
Signaling Pathways and Mechanisms of Action

To visually represent the biological context and mechanism of PF-543, the following diagrams were generated using Graphviz.

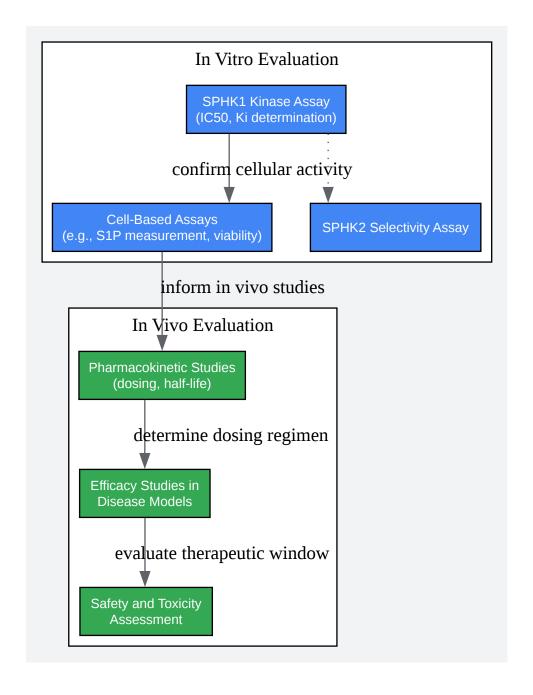












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